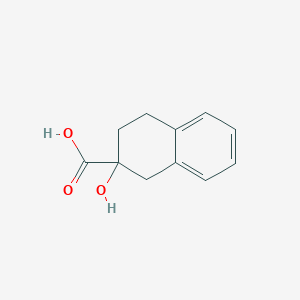

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 5060-95-7 . It has a molecular weight of 192.21 and is typically stored at 4 degrees Celsius . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-hydroxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid . The InChI code is 1S/C11H12O3/c12-10(13)11(14)6-5-8-3-1-2-4-9(8)7-11/h1-4,14H,5-7H2,(H,12,13) .Physical And Chemical Properties Analysis

This compound has a melting point of 135-136 degrees Celsius . It is a powder in its physical form .Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), which share structural similarities with 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, have been extensively studied for their antioxidant properties. These studies emphasize the importance of structural features such as the presence of an unsaturated bond on the side chain and modifications of the aromatic ring for their activity. The understanding of these structure-activity relationships (SARs) can help optimize the antioxidant efficacy of related compounds (Razzaghi-Asl et al., 2013).

Applications in Cosmetic and Therapeutic Formulations

Hydroxy acids, including HCAs, find wide applications in cosmetics and therapeutics, hinting at the potential uses of related compounds. Their roles span from skin rejuvenation, treating photoaging, acne, and pigmentation disorders, to name a few. The cosmetic and therapeutic benefits of these compounds are due to their bioactive properties, which might also extend to 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid derivatives (Kornhauser et al., 2010).

Biotechnological Production and Green Chemistry

The biotechnological routes for producing lactic acid from biomass and its use in synthesizing biodegradable polymers highlight the potential for green chemistry applications of related hydroxycarboxylic acids. These routes suggest the viability of 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives in contributing to sustainable chemical synthesis and production of valuable chemicals (Gao et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

It is known that carboxylic acid compounds often interact with various enzymes and receptors in the body .

Mode of Action

As a carboxylic acid derivative, it may participate in hydrogen bonding and electrostatic interactions with its targets, leading to changes in their activity .

Biochemical Pathways

Carboxylic acids can be involved in a variety of biochemical reactions, including decarboxylation and hydroxylation .

Pharmacokinetics

Carboxylic acids are generally well-absorbed and can be widely distributed throughout the body .

Result of Action

As a carboxylic acid, it may influence the pH of the local environment and potentially affect enzyme activity and cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid .

properties

IUPAC Name |

2-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)11(14)6-5-8-3-1-2-4-9(8)7-11/h1-4,14H,5-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHSTVPLXLITDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2894483.png)

![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2894488.png)

![2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2894495.png)

![2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2894496.png)

![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)